Fmoc-pro-onp
Description
Contextual Significance of Activated Amino Acid Derivatives in Modern Organic Synthesis
Amide bond formation is a cornerstone reaction in organic chemistry, essential for creating a vast array of biologically important compounds, including peptides, proteins, and pharmaceuticals. rsc.org Simply mixing a carboxylic acid and an amine is typically insufficient for amide bond formation, as it results in a non-productive acid-base reaction. rsc.org To facilitate the reaction, the carboxylic acid group must first be "activated" to increase its electrophilicity. rsc.org
This is achieved by converting the carboxylic acid into a derivative with a good leaving group. These "activated amino acid derivatives" are key building blocks in nature and are widely represented in pharmaceutically active compounds and complex natural products. nih.gov Their synthesis and use are a contemporary challenge and a significant area of research in organic synthesis. nih.gov The development of various activated derivatives allows chemists to construct complex molecules like non-proteinogenic α-amino acids, dehydropeptides, and β-lactam antibiotics with high efficiency and control. researchgate.net The ability to create these complex structures is crucial for drug development, the creation of molecular probes, and broad biochemical research. amerigoscientific.com The design of novel activation strategies continues to be a major focus, aiming for methods that are safer, more atom-economical, and compatible with sensitive functional groups. orgsyn.org
Overview of the Fluorenylmethoxycarbonyl (Fmoc) Protecting Group in Peptide Chemistry
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group for amines, introduced by Carpino and Han in 1970. altabioscience.com It has become a central tool in modern peptide synthesis, particularly in the widely used strategy of Solid-Phase Peptide Synthesis (SPPS). altabioscience.comwikipedia.org In SPPS, a peptide chain is assembled sequentially while one end is anchored to a solid resin support. iris-biotech.de This requires precise control over which functional groups react. The Fmoc group serves as a temporary shield for the N-terminal α-amino group of an amino acid. seplite.com
Key characteristics of the Fmoc group include:
Base Lability: The Fmoc group is rapidly cleaved under mild basic conditions, typically using a solution of a secondary amine like piperidine (B6355638) in a solvent such as N,N-dimethylformamide (DMF). wikipedia.orgseplite.com This deprotection occurs via a β-elimination mechanism. chempep.com
Acid Stability: It is stable to acidic conditions, which allows for an "orthogonal" protection strategy. seplite.comchempep.com In the common Fmoc/tBu approach, the N-terminus is protected by Fmoc (base-labile), while side-chain functional groups are protected by acid-labile groups like tert-butyl (tBu). iris-biotech.deseplite.com This orthogonality ensures that only the intended protecting group is removed at each step of the synthesis.
Reaction Monitoring: The cleavage of the Fmoc group releases a dibenzofulvene byproduct, which has a characteristic ultraviolet (UV) absorbance. seplite.comchempep.com This property allows for the real-time monitoring of the deprotection step to ensure the reaction has gone to completion before the next amino acid is added. seplite.com
The combination of mild cleavage conditions, orthogonality with acid-labile groups, and ease of monitoring has made the Fmoc strategy the method of choice for the synthesis of a vast range of peptides. altabioscience.comacs.org
The Role of p-Nitrophenyl (ONp) Esters as Activated Carboxyl Derivatives in Amide Bond Formation
To form a peptide bond, the carboxyl group of the incoming Fmoc-protected amino acid must be activated to react with the free amino group of the peptide chain on the resin. One established method of activation is to convert the carboxylic acid into an active ester. rsc.org The p-nitrophenyl (ONp) ester is a classic example of such an activated derivative.
The activation is achieved by attaching the electron-withdrawing p-nitrophenol group to the carboxyl group of the amino acid, in this case, proline. rsc.org The presence of the nitro group on the phenyl ring makes the p-nitrophenoxide a good leaving group. This renders the carbonyl carbon of the ester highly electrophilic and thus susceptible to nucleophilic attack by the terminal amino group of the growing peptide chain. rsc.org The reaction proceeds through a two-step process involving the formation of a tetrahedral intermediate, which then collapses to form the stable amide (peptide) bond and release p-nitrophenol as a byproduct. researchgate.net
While effective, ONp esters are one of several types of active esters used in peptide synthesis. Other examples include pentafluorophenyl (OPfp) esters and N-hydroxysuccinimide (OSu) esters. sigmaaldrich.com The reactivity of these esters can vary, and in modern SPPS, the in-situ generation of active esters using coupling reagents like carbodiimides (e.g., DCC, DIC) in the presence of additives like HOBt is more common than the use of pre-formed active esters. rsc.orgacs.org Nonetheless, compounds like Fmoc-Pro-ONp remain valuable reagents and models for studying the principles of peptide bond formation.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-O-(9H-fluoren-9-ylmethyl) 2-O-(4-nitrophenyl) (2S)-pyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O6/c29-25(34-18-13-11-17(12-14-18)28(31)32)24-10-5-15-27(24)26(30)33-16-23-21-8-3-1-6-19(21)20-7-2-4-9-22(20)23/h1-4,6-9,11-14,23-24H,5,10,15-16H2/t24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPQKQTHUEOUIMN-DEOSSOPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OC5=CC=C(C=C5)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OC5=CC=C(C=C5)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001139632 | |
| Record name | 1-(9H-Fluoren-9-ylmethyl) 2-(4-nitrophenyl) (2S)-1,2-pyrrolidinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001139632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71989-32-7 | |
| Record name | 1-(9H-Fluoren-9-ylmethyl) 2-(4-nitrophenyl) (2S)-1,2-pyrrolidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71989-32-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(9H-Fluoren-9-ylmethyl) 2-(4-nitrophenyl) (2S)-1,2-pyrrolidinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001139632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodologies for Fmoc Pro Onp and Its Utilization in Peptide Assembly
Synthesis of Fmoc-Protected Amino Acid p-Nitrophenyl Esters
The preparation of Fmoc-amino acid-p-nitrophenyl esters involves the esterification of the C-terminal carboxylic acid of an Nα-Fmoc protected amino acid with p-nitrophenol. The electron-withdrawing nature of the nitro group on the phenyl ring makes the resulting ester a good leaving group, thus "activating" the acyl group for aminolysis. thieme-connect.de
The most common and direct method for synthesizing Fmoc-Pro-ONp is through the activation of the carboxylic acid of Fmoc-L-proline using a carbodiimide (B86325) coupling reagent, followed by reaction with p-nitrophenol (HONp). Dicyclohexylcarbodiimide (B1669883) (DCC) is frequently employed for this purpose in an appropriate organic solvent such as ethyl acetate (B1210297) (EtOAc), dichloromethane (B109758) (DCM), or dimethylformamide (DMF). thieme-connect.de
The general procedure involves dissolving Fmoc-L-proline and a slight excess of p-nitrophenol in the chosen solvent. The mixture is cooled, typically to 0°C, before the addition of DCC. thieme-connect.de The reaction is stirred at a low temperature for a short period and then allowed to warm to room temperature to proceed to completion. thieme-connect.de The carbodiimide activates the carboxylic acid, which is then readily esterified by the phenol. An alternative approach involves the in situ formation of the p-nitrophenyl ester using reagents like p-nitrophenyl chloroformate (pNPCF) in the presence of a base. thieme-connect.com
Below is a representative table outlining a typical synthesis protocol using DCC.
| Parameter | Condition | Purpose |
| Starting Materials | Fmoc-L-Proline, p-Nitrophenol (HONp), Dicyclohexylcarbodiimide (DCC) | Proline source, activating group source, and coupling agent. |
| Stoichiometry | 1.0 eq. Fmoc-Pro-OH, ~1.2 eq. HONp, 1.0 eq. DCC | An excess of HONp helps drive the reaction to completion. |
| Solvent | Ethyl Acetate (EtOAc) or Dimethylformamide (DMF) | Dissolves reactants and facilitates the reaction. |
| Temperature | 0°C initially, then room temperature | Controls reaction rate and minimizes side reactions. |
| Reaction Time | 1-4 hours | Allows for the complete formation of the ester. |
| Workup | Filtration of dicyclohexylurea (DCU) byproduct, solvent removal | Isolation of the crude product. |
| Purification | Recrystallization (e.g., from hot ethanol) | To obtain the final product in high purity. thieme-connect.de |
Optimizing the synthesis of this compound requires careful control over reaction conditions to maximize yield and minimize the formation of impurities.
Byproduct Formation : The primary byproduct when using DCC is dicyclohexylurea (DCU), which is largely insoluble in many common organic solvents and can be removed by filtration. peptide.com Incomplete removal can contaminate the final product. Other potential impurities include unreacted Fmoc-L-proline and p-nitrophenol. The formation of N-acylurea, where the activated amino acid reacts with DCC itself, is another possible side reaction.
Yield Optimization : To maximize the yield, using a slight excess of p-nitrophenol is often beneficial. Ensuring the high purity of starting materials, particularly the absence of moisture which can hydrolyze the activated intermediate and the final product, is critical. nih.gov Purification via recrystallization is generally effective for removing residual starting materials and soluble byproducts, leading to a product of high purity suitable for peptide synthesis. thieme-connect.de
Preventing Side Reactions : While proline is not susceptible to racemization at the alpha-carbon, other side reactions associated with Fmoc chemistry, such as the formation of Fmoc-β-Ala impurities during the synthesis of the Fmoc-amino acid itself, should be considered when sourcing starting materials. nih.gov During the esterification, maintaining a low temperature during the addition of DCC helps to control the reaction and prevent potential side reactions.
Direct Activation and Esterification Procedures for Proline
Integration of this compound in Peptide Elongation Strategies
This compound serves as a building block for introducing a proline residue into a growing peptide chain. Its primary application is in solid-phase peptide synthesis (SPPS), where its activated ester functionality allows for efficient amide bond formation.
SPPS is a cornerstone of modern peptide chemistry, allowing for the stepwise assembly of amino acids on an insoluble polymeric support. csic.esbachem.com The process involves repeated cycles of Nα-protecting group removal and coupling of the next protected amino acid. bachem.com this compound is designed for use within the Fmoc/tBu strategy, the most common approach for SPPS in research settings. csic.esresearchgate.net
The Fmoc/tBu SPPS strategy is based on the use of the base-labile Fmoc group for temporary Nα-protection and acid-labile groups (like tert-butyl, tBu) for permanent side-chain protection. csic.es A typical synthetic cycle using an activated ester like this compound proceeds as follows:
Fmoc Deprotection : The resin-bound peptide is treated with a solution of a secondary amine, typically 20% piperidine (B6355638) in DMF, to remove the N-terminal Fmoc group, exposing a free amine. wikipedia.org
Washing : The resin is thoroughly washed with a solvent, usually DMF, to remove the excess piperidine and the dibenzofulvene-piperidine adduct byproduct. bachem.com
Coupling : A solution of this compound in DMF is added to the resin. The activated ester reacts with the free N-terminal amine of the resin-bound peptide to form a new peptide bond.
Washing : The resin is washed again with DMF to remove excess unreacted this compound and the released p-nitrophenol byproduct.
This cycle is repeated for each amino acid in the sequence. While effective, active esters like p-nitrophenyl esters have been found to have restricted application in modern SPPS, as they are often replaced by more rapid and efficient in situ coupling reagents such as HBTU, HATU, or DIC/HOBt. chempep.com However, they remain valuable for specific applications and as a well-established, cost-effective coupling method. chempep.com
The efficiency of the coupling step with this compound can be influenced by several factors, and optimization is key to achieving a high-purity final peptide.
Reaction Time and Monitoring : Couplings with p-nitrophenyl esters are generally slower than those with modern onium salt reagents. chempep.com Therefore, longer coupling times (e.g., several hours) may be necessary to ensure the reaction goes to completion. The progress of the coupling can be monitored by qualitative tests like the ninhydrin (B49086) (Kaiser) test, which detects unreacted primary amines.
Solvent : DMF is the standard solvent for Fmoc-SPPS as it effectively swells most resins and solubilizes the reactants. researchgate.net
Minimizing Side Reactions : A significant side reaction, particularly when proline is involved, is the formation of diketopiperazine (DKP). researchgate.net This occurs when the N-terminal amine of a resin-bound dipeptide attacks the ester linkage to the resin, cleaving the dipeptide as a cyclic DKP. Sequences with a C-terminal proline are especially prone to this side reaction during the Fmoc-deprotection of the second amino acid. chempep.com
The table below summarizes factors related to the major side reaction concerning proline in SPPS.
| Factor | Effect on Diketopiperazine (DKP) Formation | Mitigation Strategy |
| Resin Type | Sterically less hindered linkers (e.g., on Wang resin) can increase DKP formation. | Use a sterically bulky resin, such as a 2-chlorotrityl chloride resin, which shields the ester linkage. chempep.com |
| Sequence | Sequences ending in -Xaa-Pro are highly susceptible. chempep.com | Couple a pre-formed Fmoc-dipeptide (e.g., Fmoc-Yyy-Pro-OH) instead of single amino acids for the last two residues. chempep.com |
| Deprotection Time | Prolonged exposure to piperidine after the second amino acid is coupled can promote DKP formation. researchgate.net | Use shorter deprotection times for the second amino acid in the sequence. researchgate.net |
By carefully considering these synthetic and application-specific parameters, this compound can be effectively used as a reliable building block for the incorporation of proline in peptide synthesis.
Solid-Phase Peptide Synthesis (SPPS) Applications
Comparative Analysis with Other Active Esters (e.g., Pentafluorophenyl, Hydroxybenzotriazole Esters)
In the realm of peptide synthesis, various active esters are employed, each with distinct reactivity and stability profiles. While this compound has its applications, it is often compared with other activating groups like pentafluorophenyl (OPfp) esters and 3-hydroxy-2,3-dihydro-4-oxo-benzo-triazone (ODhbt) esters. peptide2.com
Historically, p-nitrophenyl (ONp) and N-hydroxysuccinimide (OSu) esters were among the first to be widely used. peptide2.com However, their coupling reactions tend to be slow, even with the addition of catalysts like 1-hydroxybenzotriazole (B26582) (HOBt). peptide2.com In contrast, OPfp and ODhbt esters are now more commonly utilized in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). peptide2.comchempep.com These esters exhibit rapid reaction rates, especially in the presence of HOBt, leading to efficient coupling with minimal side product formation. peptide2.com The reactivity of active esters generally follows the order: OBt esters > OPfp esters > ONp/OSu esters. sci-hub.st
The table below provides a comparative overview of different active esters used in peptide synthesis.
| Active Ester | Reactivity | Common Applications | Key Considerations |
| p-Nitrophenyl (ONp) ester | Moderate | Solution-phase synthesis, historical use in SPPS. chempep.comsci-hub.se | Slower reaction rates compared to newer esters. peptide2.com |
| Pentafluorophenyl (OPfp) ester | High | Automated SPPS, manual SPPS. peptide2.comchempep.com | Often used with HOBt to enhance reactivity. chempep.com |
| N-Hydroxysuccinimide (OSu) ester | Moderate | Historically used in SPPS, but less common now. chempep.com | Prone to side reactions, such as the formation of succinimido-carbonyl-b-alanine-N-hydroxysuccinimide ester. peptide2.com |
| 1-Hydroxybenzotriazole (OBt) ester | High | In situ generation with coupling reagents like DCC, HBTU, TBTU. chempep.comwikipedia.org | Highly efficient, but the reagents can be expensive. nih.gov |
| 3-Hydroxy-2,3-dihydro-4-oxo-benzo-triazone (ODhbt) ester | High | Automated SPPS. peptide2.com | Rapid and efficient coupling. peptide2.com |
Challenges Associated with this compound in SPPS
The use of Fmoc-protected amino acids, including this compound, in SPPS is not without its challenges. These can range from solubility issues to the inherent properties of the protecting group and the amino acid itself.
A significant challenge in SPPS is the solubility of the reagents in the solvents used for synthesis. Fmoc-protected amino acids are generally hydrophobic and exhibit poor solubility in water, which has driven the predominant use of polar organic solvents like N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), and dichloromethane (DCM). google.comgoogle.comgoogle.com The Fmoc group itself is more hydrophobic than the alternative tert-butoxycarbonyl (Boc) group, which can hinder its use in more aqueous or "green" solvent systems. csic.es The poor solubility of Fmoc-amino acids in many solvents can lead to aggregation and incomplete reactions. csic.esresearchgate.net While solvents like DMF and NMP are effective, they pose environmental and health concerns. csic.es Research into greener alternatives is ongoing, but the low solubility of current Fmoc-protected amino acids in these solvents remains a limiting factor. rsc.org
The choice of solvent is critical as it must facilitate the swelling of the solid support resin, a crucial factor for reaction kinetics which are diffusion-dependent. rsc.org Insufficient swelling can lead to peptide aggregation and difficult couplings. rsc.org
The hydrophobicity of the Fmoc group can significantly impact the interactions between the growing peptide chain and the solid support resin. csic.es The aromatic nature of the fluorenyl ring system can promote π-π stacking interactions, leading to the aggregation of peptide chains on the resin. csic.es This aggregation can create a physical barrier, obstructing the access of reagents to the reactive sites. rsc.org
This phenomenon is a major cause of problems in SPPS as it is sequence-dependent and difficult to predict. chempep.com Hydrophobic sequences are particularly prone to aggregation. peptide.com As the peptide chain elongates, especially with hydrophobic residues, intermolecular interactions can hinder the complete removal of the Fmoc group, leading to truncated peptide sequences. rsc.orgresearchgate.net This incomplete deprotection can result in the formation of deletion peptides, where one or more amino acids are missing from the final sequence. mdpi.comcreative-peptides.com
Several side reactions can occur during Fmoc-based SPPS, leading to the formation of impurities that can be difficult to separate from the target peptide.
One of the most significant side reactions, particularly relevant to proline-containing peptides, is diketopiperazine (DKP) formation . This occurs at the dipeptide stage when the deprotected N-terminal amino group of the second amino acid attacks the ester linkage to the resin, cleaving the dipeptide from the support as a cyclic diketopiperazine. chempep.comiris-biotech.de Sequences containing a C-terminal proline are especially susceptible to this side reaction, which can lead to nearly quantitative loss of the peptide from the resin. chempep.comiris-biotech.de Using sterically bulky resins like 2-chlorotrityl chloride resin can help to inhibit DKP formation. peptide.comsigmaaldrich.com
Another common side reaction is aspartimide formation , which occurs when a sequence contains an aspartic acid residue. iris-biotech.denih.gov This reaction is catalyzed by both acidic and basic conditions and can lead to a mixture of by-products, including β-aspartyl peptides. mdpi.comnih.gov
Incomplete Fmoc deprotection is another source of impurities, leading to deletion sequences. mdpi.comcreative-peptides.com To mitigate this, extending the deprotection time or repeating the step can be beneficial. iris-biotech.de The use of a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can also be employed for difficult deprotections. peptide.comiris-biotech.de
The dibenzofulvene (DBF) by-product generated during Fmoc deprotection can also react with the newly liberated amine, effectively capping the peptide chain and preventing further elongation. google.comgoogle.com This is typically scavenged by the secondary amine (like piperidine) used for deprotection. google.comgoogle.com
Finally, impurities can be introduced from the starting materials themselves. For instance, Fmoc-amino acid preparations can contain dipeptide impurities (Fmoc-Xaa-Xaa-OH) or free amino acids (H-Xaa-OH), which can be incorporated into the growing peptide chain. creative-peptides.comnih.gov
Impact of Protecting Group Hydrophobicity on Resin Interactions
Solution-Phase Peptide Synthesis Applications
While SPPS is a dominant methodology, solution-phase peptide synthesis remains a valuable technique, particularly for the large-scale production of peptides and for specific synthetic challenges. This compound and other active esters are also utilized in this approach.
High-Speed and Microwave-Assisted Techniques for Amide Bond Formation
To accelerate the traditionally slow process of peptide synthesis, high-speed and microwave-assisted techniques have been developed. Microwave-assisted organic synthesis (MAOS) has been successfully applied to both solid-phase and solution-phase peptide synthesis. nih.govnih.gov Microwave irradiation can dramatically reduce reaction times for amide bond formation, often from hours to minutes. nih.govresearchgate.net
In solution-phase synthesis, microwave assistance can be used for the direct amidation of carboxylic acids or esters with amines. nih.gov This can be a one-step, efficient method for preparing amides. nih.gov The use of microwave energy can also be synergistic with "green" chemistry principles, for example, by enabling reactions in water or with reduced solvent volumes. nih.govscielo.org.mx
Microwave-assisted techniques are also beneficial in SPPS, where they can accelerate both the coupling and deprotection steps. rsc.orgnih.gov For instance, microwave heating can enhance coupling yields, shorten coupling times, and even reduce racemization in some cases. peptide2.comrsc.org The combination of microwave irradiation with water-dispersible amino acid nanoparticles represents an innovative, environmentally friendly approach to peptide synthesis. researchgate.netrsc.org
Mechanistic and Kinetic Investigations of Reactions Involving Fmoc Pro Onp
Reaction Kinetics of Amide Bond Formation with Fmoc-Pro-ONp
The formation of a peptide bond is a cornerstone of peptide synthesis. When using this compound, this process involves the reaction of the activated ester with a nucleophilic amino group.
Amide bond formation using this compound proceeds via a nucleophilic acyl substitution mechanism. libretexts.orgmasterorganicchemistry.comtestbook.com This reaction begins with the attack of a nucleophile, typically the amino group of an amino acid or peptide, on the electrophilic carbonyl carbon of the ester. libretexts.org This initial attack forms a transient tetrahedral intermediate. libretexts.orgtestbook.com The reaction concludes with the elimination of the 4-nitrophenoxide leaving group, reforming the carbonyl double bond and creating the new amide linkage. libretexts.org
The rate of this substitution is significantly influenced by the nature of the leaving group. The 4-nitrophenyl (ONp) group is an effective leaving group due to its electron-withdrawing properties, which stabilize the resulting phenoxide ion. This high electrophilicity of the ONp ester accelerates the nucleophilic acyl substitution. The reactivity of such activated esters is a key factor in achieving efficient peptide coupling.
The environment in which the reaction occurs, particularly the solvent, plays a pivotal role in the kinetics of amide bond formation. The polarity of the solvent can significantly affect reaction rates. libretexts.orgtutorchase.comresearchgate.net For reactions involving polar reactants, polar solvents can enhance the rate by stabilizing charged intermediates and transition states. researchgate.netnumberanalytics.com Specifically, in the context of this compound, coupling efficiency is dependent on the solvent, with polar aprotic solvents like dimethylformamide (DMF) known to enhance reaction rates.
Conversely, the use of protic solvents, such as methanol, can decrease the reaction rate. This is because protic solvents can form hydrogen bonds with the nucleophile, reducing its reactivity. libretexts.org The dielectric constant of the solvent also influences the rate of ionic reactions, with higher dielectric constants facilitating the separation of ions. tutorchase.com Furthermore, highly viscous solvents can slow down reaction rates by reducing the frequency of molecular collisions. libretexts.org
The departure of the 4-nitrophenol (B140041) (or its phenoxide form) is the final step in the nucleophilic acyl substitution reaction that forms the amide bond. The release of this chromophoric species can be monitored spectrophotometrically to study the kinetics of the reaction. The rate of 4-nitrophenol release is directly proportional to the rate of amide bond formation.
Kinetic analyses have been performed on similar systems, such as the reduction of 4-nitrophenol, to understand the reaction steps. rsc.org In the context of peptide synthesis, studies comparing different activated esters, like biotin-ONp and biotin-OSu, have shown that the rate of the desired biotinylation reaction is significantly faster than the hydrolysis of the reagent, even in aqueous environments. researchgate.net This highlights the efficiency of the ONp ester in promoting the desired coupling over side reactions like hydrolysis. The release of 4-nitrophenol serves as a reliable indicator of the progress of the coupling reaction. acs.org
Influence of Solvent Polarity and Reaction Environment on Reaction Rates
Fmoc Deprotection Mechanisms and Kinetics
The removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group is a critical step that must be efficient and clean to ensure the integrity of the growing peptide chain.
The deprotection of the Fmoc group proceeds through a base-catalyzed β-elimination (E1cB) mechanism. acs.orgrsc.org This two-step process is initiated by the abstraction of the acidic proton at the C9 position of the fluorene (B118485) ring by a base, typically a secondary amine like piperidine (B6355638). nih.govembrapa.brpublish.csiro.au This deprotonation is facilitated by the aromaticity of the resulting fluorenyl anion. total-synthesis.com
Following the initial proton abstraction, a β-elimination occurs, leading to the release of dibenzofulvene (DBF) and the formation of a carbamate (B1207046) intermediate, which subsequently decarboxylates to yield the free amine. total-synthesis.comchempep.com The choice of base is critical; secondary amines like piperidine and piperazine (B1678402) are generally effective, while primary amines are also rapid deprotecting agents. publish.csiro.auresearchgate.net Tertiary amines, however, tend to remove the Fmoc group much more slowly. publish.csiro.auresearchgate.net The entire process is favored in polar solvents such as DMF or N-methylpyrrolidone (NMP) over nonpolar solvents like dichloromethane (B109758) (DCM). nih.govresearchgate.net
The kinetics of Fmoc deprotection can vary. For instance, the half-life for the deprotection of Fmoc-Val using 20% piperidine in DMF has been reported to be as short as 6-7 seconds. rsc.org However, incomplete deprotection can occur, particularly in "difficult" sequences, which can be associated with slow or incomplete coupling reactions. chempep.com
A key byproduct of the Fmoc deprotection is dibenzofulvene (DBF). chempep.com DBF is a highly reactive electrophile that can undergo Michael-type addition with the newly liberated amine of the peptide chain. scielo.org.mx This side reaction leads to the irreversible termination of the peptide, capping it with a DBF adduct. To prevent this, the base used for deprotection also acts as a scavenger for the DBF. acs.org
Secondary amines like piperidine are particularly effective because they react rapidly with DBF to form a stable and soluble adduct, which can be easily washed away. total-synthesis.comresearchgate.netscielo.org.mx This scavenging action shifts the equilibrium of the deprotection reaction towards the desired products. scielo.org.mx The efficiency of DBF scavenging is an important consideration when selecting a deprotection reagent. While most bases can effectively remove the Fmoc group, not all are equally proficient at scavenging the resulting DBF. acs.org For example, 4-methylpiperidine (B120128) and pyrrolidine (B122466) have been shown to be comparable to piperidine in their ability to scavenge DBF. acs.orgembrapa.br The formation of the DBF-piperidine adduct can be monitored spectrophotometrically, as it has a distinct UV absorbance. researchgate.netscielo.org.mx
Kinetic Monitoring of Fmoc Cleavage Efficiency
The efficiency of the 9-fluorenylmethoxycarbonyl (Fmoc) group removal is a critical parameter in solid-phase peptide synthesis (SPPS), as incomplete deprotection can lead to the formation of deletion sequences. nih.gov The cleavage of the Fmoc group is a base-catalyzed β-elimination reaction, which results in the formation of dibenzofulvene (DBF) and carbon dioxide. chempep.com The progress of this reaction is commonly monitored in real-time using spectrophotometric methods or by chromatographic analysis.
One prevalent method for kinetic monitoring is UV-Vis spectroscopy. rsc.org The dibenzofulvene byproduct reacts with the secondary amine base, typically piperidine, to form a DBF-piperidine adduct that exhibits a characteristic UV absorbance maximum around 301 nm. rsc.org By measuring the increase in absorbance at this wavelength over time, the rate of Fmoc cleavage can be determined. This method allows for a continuous and non-invasive way to follow the reaction kinetics.
Alternatively, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a more detailed analysis of the reaction mixture. researchgate.net Aliquots can be taken from the reaction at specific time points, quenched, and analyzed to quantify the disappearance of the starting material (Fmoc-protected peptide) and the appearance of the deprotected peptide and the DBF adduct. researchgate.net This technique provides precise data on the extent of the reaction and can also help in identifying any potential side products.
Kinetic studies have shown that the rate of Fmoc deprotection is influenced by the choice of base, its concentration, and the solvent system. For instance, the deprotection of Fmoc-amino acids with varying concentrations of piperidine in dimethylformamide (DMF) demonstrates a clear dependence of the reaction rate on the base concentration. researchgate.net While specific kinetic data for this compound is not extensively published, studies on similar Fmoc-amino acids provide valuable insights. For example, the deprotection kinetics of Fmoc-L-Arginine(Pbf)-OH and Fmoc-L-Leucine-OH have been studied, showing that the nature of the amino acid can also influence the deprotection rate. nih.govresearchgate.net
Table 1: Representative Kinetic Data for Fmoc Deprotection of Fmoc-Val-OH with Piperidine in DMF
| Piperidine Concentration (% v/v) | Reaction Time (min) | Fmoc Group Elimination (%) |
| 1 | 1 | 12.9 |
| 1 | 3 | 33.4 |
| 1 | 5 | 49.6 |
| 2 | 1 | 63.3 |
| 2 | 3 | 87.9 |
| 5 | 1 | >99 |
| 5 | 3 | >99 |
This table is generated based on data from a study on Fmoc-Val-OH and is intended to be representative of typical Fmoc deprotection kinetics. researchgate.net
Stereochemical Considerations and Racemization Control in Proline Coupling
Maintaining the stereochemical integrity of amino acids during peptide bond formation is paramount to ensure the synthesis of a biologically active peptide with the correct three-dimensional structure. Proline, being a secondary amino acid, has a unique cyclic structure that influences its reactivity and susceptibility to racemization. researchgate.net
Racemization, or epimerization, at the α-carbon of an amino acid can occur during the activation and coupling steps of peptide synthesis. mdpi.com The primary mechanism involves the formation of an oxazolone (B7731731) intermediate, which can lead to the loss of chiral purity. mdpi.com Several factors can influence the extent of racemization:
Activation Method: The choice of coupling reagent and the duration of the pre-activation step can significantly impact racemization. Highly reactive coupling reagents or prolonged activation times can increase the risk of oxazolone formation. nih.gov
Base: The presence and nature of the base used during coupling can promote racemization. Tertiary amines like diisopropylethylamine (DIPEA) are commonly used, but their basicity can facilitate the abstraction of the α-proton, leading to epimerization. chimia.ch
Solvent: The polarity of the solvent can affect the stability of the intermediates and the rate of racemization. Polar aprotic solvents like DMF are common in peptide synthesis but can sometimes promote racemization compared to less polar solvents. cdnsciencepub.com
Temperature: Higher reaction temperatures generally increase the rate of all reactions, including racemization. peptide.com
Amino Acid Structure: The side chain of the amino acid can influence its susceptibility to racemization. While proline itself is generally considered resistant to racemization due to its cyclic structure which disfavors oxazolone formation, the activated carboxyl group can still be susceptible under certain conditions. osti.gov
Several strategies have been developed to minimize the risk of racemization during the coupling of this compound and other activated amino acids:
Use of Additives: The addition of racemization-suppressing agents such as 1-hydroxybenzotriazole (B26582) (HOBt) or its aza-analogue, 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), is a common practice. These additives can react with the activated amino acid to form an active ester that is less prone to racemization than the initial activated species.
Choice of Coupling Reagents: Utilizing coupling reagents known for low racemization potential, such as those based on phosphonium (B103445) or uronium salts in combination with additives, can be beneficial. peptide.com Carbodiimide-based reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) are often used in conjunction with HOBt or HOAt. rsc.org
Controlled Base Addition: Careful control of the amount and type of base used is crucial. Using weaker bases or stoichiometric amounts can help to minimize base-catalyzed racemization. chimia.ch
Optimized Reaction Conditions: Keeping the pre-activation time to a minimum and performing the coupling reaction at lower temperatures can significantly reduce the extent of epimerization.
Table 2: Representative Data on Racemization of Fmoc-Phg-Pro-NH2 under Different Coupling Conditions
| Coupling Reagent | Solvent | Racemization (%) |
| HATU/DIPEA | DMF | 5.2 |
| HBTU/DIPEA | DMF | 6.8 |
| TBTU/DIPEA | DMF | 7.1 |
| DIC/Oxyma | DMF | 2.5 |
| DIC/Oxyma | DMM | 1.8 |
This table is adapted from a study on a dipeptide containing proline and is intended to illustrate the impact of coupling reagents and solvents on racemization. researchgate.net DMM (Dimethoxymethane) is presented as a greener solvent alternative to DMF.
Advanced Applications and Functional Investigations of Proline Containing Fmoc Peptides
Synthesis of Proline-Rich Peptides and Oligomers
The synthesis of peptides containing multiple proline residues is often complicated by the secondary amine structure of proline, which can lead to slower and less efficient coupling reactions. The use of an activated ester, such as the p-nitrophenyl (ONp) ester of Fmoc-L-proline, effectively overcomes this challenge. The electron-withdrawing nature of the ortho- or para-nitro group makes the ester carbonyl highly susceptible to nucleophilic attack by the N-terminal amine of the growing peptide chain, facilitating efficient peptide bond formation. rsc.org
Incorporation of Modified Proline Derivatives
The functional potential of peptides can be vastly expanded by incorporating non-natural or modified proline derivatives. Fmoc chemistry is central to this endeavor, allowing for the site-specific insertion of proline analogues that can act as conformational constraints, biological probes, or points for bioconjugation.
A versatile method known as "proline editing" utilizes standard solid-phase peptide synthesis to incorporate Fmoc-4R-hydroxyproline (Fmoc-Hyp) into a peptide sequence. nih.govnih.govacs.org After the peptide is fully assembled, the hydroxyl group of the Hyp residue can be selectively modified through various chemical reactions to generate a wide array of 4-substituted proline derivatives. nih.govnih.govacs.org This post-synthesis modification strategy avoids the often complex and lengthy solution-phase synthesis required for each individual Fmoc-protected proline analogue. nih.gov
Other important modified prolines include pseudoprolines, which are oxazolidine (B1195125) derivatives of serine or threonine. These can be introduced as Fmoc-protected dipeptide units to temporarily disrupt the formation of secondary structures that cause peptide aggregation during synthesis, thereby facilitating the assembly of difficult and amyloidogenic sequences. researchgate.netsigmaaldrich.com Furthermore, photo-activatable proline derivatives, such as Fmoc-L-photoproline, can be incorporated into peptides using standard Fmoc-SPPS, enabling the creation of photoaffinity probes to study molecular interactions. researchgate.net
Table 1: Examples of Modified Proline Derivatives and Their Applications This table is interactive. Click on headers to sort.
| Derivative Type | Example Compound | Application | Research Finding | Citation |
|---|---|---|---|---|
| Halogenated | Fmoc-L-Pro(4-F)-OH | Induce stereoelectronic effects, NMR probe | Used to analyze conformational effects within peptides. | nih.govacs.org |
| Photo-activatable | Fmoc-L-photoproline | Photoaffinity labeling | Incorporated into a cyclic peptidomimetic antibiotic to probe its target interactions. | researchgate.net |
| Aggregation Disruptor | Fmoc-Xaa-Ψ(Me,Me)pro-OH (Pseudoproline) | Facilitate synthesis of difficult/amyloidogenic peptides | Enabled the efficient synthesis of the highly aggregation-prone human islet amyloid polypeptide (IAPP). | researchgate.net |
| Bioconjugation Handle | Proline-azide derivative | Bioorthogonal chemistry (Click Chemistry) | Synthesized via "proline editing" to allow for specific labeling with alkyne-containing tags. | nih.govacs.org |
| Lipidated | Fmoc-L-Pro(4-NH-Pal)-OH | Prolong peptide half-life | Lipidated peptides can bind to serum albumin, extending their circulation time. | iris-biotech.deiris-biotech.de |
| Turn Mimetic | Fmoc-L-Pro(4-NH-Alloc)-OH | Control peptide folding | The aminoproline residue can induce stable β- and γ-turns in peptide structures. | iris-biotech.de |
Role of Fmoc-Pro-ONp Derived Peptides in Bioconjugation and Delivery Systems
Peptides derived from this compound and its analogues are instrumental in the development of sophisticated bioconjugates and delivery systems. pageplace.de The rigid structure of proline-containing peptides makes them excellent candidates for use as stable linkers or scaffolds.
One key application is in targeted drug delivery. For example, peptides synthesized using Fmoc-Pro-OH have been incorporated into polymer-based platforms for DNA delivery, where the peptide component influences the efficacy of gene transfer. Another advanced strategy involves the synthesis of lipidated peptides. By incorporating a lipidated proline derivative like Fmoc-L-Pro(4-NH-Pal)-OH, peptides can be designed to non-covalently bind to serum albumin, a natural transport protein in the blood. iris-biotech.deiris-biotech.de This association dramatically prolongs the peptide's circulation half-life, creating a passive sustained-release system. iris-biotech.deiris-biotech.de
Furthermore, the "proline editing" technique allows for the introduction of reactive handles, such as azides or alkynes, onto the proline ring. nih.govacs.org These handles can then be used for bioorthogonal conjugation reactions, enabling the precise attachment of drugs, imaging agents, or other molecules to the peptide scaffold. nih.govacs.org
Applications in the Study of Protein Folding and Intermolecular Interactions
Proline is a unique natural amino acid that plays a crucial role in dictating protein architecture. The cis-trans isomerization of the Xaa-Pro peptide bond is a rate-limiting step in the folding of many proteins. thieme-connect.de Synthetic peptides containing proline and its analogues, often prepared using Fmoc-protected building blocks, are invaluable tools for studying these fundamental processes. thieme-connect.de
By synthesizing short peptides that mimic specific turns or motifs, researchers can use spectroscopic techniques like NMR to dissect the steric and stereoelectronic effects of proline on local conformation. nih.govacs.org For instance, incorporating cis-4-amino-proline can enforce the formation of specific β- or γ-turns, providing model systems to understand how these structures initiate protein folding events like the formation of β-sheets. iris-biotech.de
Moreover, proline-rich domains are common mediators of protein-protein interactions, such as the binding of SH3 domains in cell signaling pathways. Synthetic peptides containing these proline-rich sequences are essential for mapping these interaction sites and quantifying binding affinities. The ability to incorporate specifically labeled proline derivatives, such as those containing ¹⁹F for NMR studies, provides a powerful method for probing these interactions with high precision. nih.govacs.orgnih.gov
Development of Peptide-Based Therapeutics and Biomolecular Probes
The unique properties of proline-containing peptides make them attractive candidates for the development of new therapeutics and diagnostic tools. acs.org The conformational rigidity imparted by the proline ring can enhance a peptide's resistance to proteolytic degradation, improving its metabolic stability and potential as a drug.
Several classes of therapeutic peptides rely on proline residues for their activity. For example, analogues of the naturally occurring antifungal hexapeptide echinocandin B have been synthesized with aminoproline residues, resulting in greatly improved water solubility and therapeutic potential. iris-biotech.de Proline-rich antimicrobial peptides (PrAMPs) like phylloseptins, which can be efficiently produced via Fmoc-based solid-phase synthesis, have shown potent bactericidal and antiparasitic activity. plos.org
Proline derivatives are also central to the creation of advanced biomolecular probes. The incorporation of a photo-activatable proline into a peptide sequence transforms it into a photoaffinity label. researchgate.net When introduced to a biological system, this probe can be triggered by light to form a covalent bond with its binding partner, allowing for the definitive identification of protein targets. researchgate.net Similarly, the introduction of prolines bearing fluorescent tags or other spectroscopic handles via methods like proline editing provides probes for real-time imaging and interaction studies. nih.govacs.org
Table 2: Examples of Proline-Containing Peptides in Therapeutic and Probe Development This table is interactive. Click on headers to sort.
| Peptide Class/Name | Proline Derivative Used | Application | Mechanism/Finding | Citation |
|---|---|---|---|---|
| Antifungal Peptides | Aminoproline | Therapeutic | Incorporation into echinocandin B analogues greatly improved water solubility and maintained antifungal activity. | iris-biotech.de |
| Antimicrobial Peptides | L-Proline | Therapeutic | Synthesized phylloseptins containing proline showed potent bactericidal activity against S. aureus and E. coli. | plos.org |
| Peptidomimetic Antibiotics | Fmoc-L-photoproline | Biomolecular Probe | A cyclic peptide containing photoproline was used to identify its molecular target via photoaffinity labeling. | researchgate.net |
| Peptide Half-Life Extension | Fmoc-L-Pro(4-NH-Pal)-OH | Therapeutic Strategy | Lipidated proline-containing peptides bind to serum albumin, increasing their in-vivo circulation time. | iris-biotech.deiris-biotech.de |
Analytical and Monitoring Techniques in Fmoc Pro Onp Chemistry
Spectroscopic Methods for Reaction Progress Monitoring
Spectroscopic techniques offer real-time or near-real-time feedback on the status of the synthesis, allowing for crucial adjustments to reaction conditions to maximize yield and purity.
UV-Vis spectroscopy is a powerful non-invasive tool for monitoring the two main events in each cycle of Fmoc-based peptide synthesis: deprotection and coupling. This is possible because both steps release a distinct chromophoric byproduct that can be quantified in the reaction effluent. iris-biotech.dewikipedia.org
Deprotection Monitoring : The removal of the Fmoc (9-fluorenylmethyloxycarbonyl) group is typically achieved using a solution of a secondary amine base, such as 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF). wikipedia.org This base-catalyzed β-elimination reaction liberates dibenzofulvene (DBF), which then reacts with the excess piperidine to form a piperidine-dibenzofulvene adduct. This adduct is a strong chromophore, and its concentration in the flow-through can be monitored by its absorbance, allowing for quantitative tracking of the deprotection step's completion. iris-biotech.de Automated peptide synthesizers often utilize this strategy with in-line UV detectors. uzh.ch
Coupling Monitoring : When Fmoc-Pro-ONp is used for coupling, the formation of the new amide bond between the proline's carboxyl group and the N-terminal amine of the growing peptide chain results in the release of 4-nitrophenol (B140041) (pNP) as a leaving group. d-nb.inforesearchgate.net Under the slightly basic conditions often present during coupling or upon subsequent workup, 4-nitrophenol is deprotonated to the 4-nitrophenolate (B89219) ion. This phenolate (B1203915) is intensely yellow and has a strong absorbance maximum that can be monitored spectrophotometrically to follow the progress of the coupling reaction. researchgate.netemerginginvestigators.org
The ability to monitor both byproducts provides a comprehensive picture of the efficiency of each cycle in the synthesis.
| Byproduct | Generating Step | Monitored Species | Typical λmax (nm) | Molar Extinction (ε) (L·mol⁻¹·cm⁻¹) |
| Piperidine-Dibenzofulvene | Deprotection | Adduct in DMF | ~301 - 302 nm | ~7,800 - 8,100 |
| 4-Nitrophenol | Coupling | 4-Nitrophenolate ion (basic pH) | ~405 - 413 nm | Varies with conditions |
Table 1: Spectroscopic properties of byproducts monitored by UV-Vis spectroscopy in Fmoc/ONp-based peptide synthesis. Data compiled from sources. iris-biotech.deresearchgate.netscielo.org.mx
For most amino acids (primary amines), the Kaiser test is standard. However, for the coupling to a proline residue (a secondary amine), the Kaiser test is unreliable, producing a reddish-brown color instead of the distinct blue of a positive result. peptide.comsemanticscholar.org Therefore, specific tests are required when proline is at the N-terminus.
Chloranil Test : This test is highly effective for detecting free secondary amines. A sample of the peptide-resin is treated with solutions of acetaldehyde (B116499) and chloranil. If a free secondary amine is present (indicating incomplete coupling), the beads turn a distinct blue or green color. iris-biotech.depeptide.com
Isatin (B1672199) Test : Another reliable method for detecting unprotected proline residues. Resin beads are heated with an isatin solution; a blue color on the beads indicates an incomplete reaction. peptide.compeptide.com
If these tests indicate that the coupling is incomplete, a second coupling step can be performed to drive the reaction to completion before proceeding to the next deprotection step. peptide.com
| Test Name | Target Amine | Positive Result (Incomplete Coupling) | Negative Result (Complete Coupling) |
| Kaiser Test | Primary Amines | Intense Blue | Yellow / Colorless |
| Kaiser Test | Secondary (Proline) | Red-Brown (Unreliable) | Yellow / Colorless |
| Chloranil Test | Secondary (Proline) | Blue / Green | Colorless / Yellowish |
| Isatin Test | Secondary (Proline) | Blue | - |
Table 2: Common colorimetric tests for monitoring the completion of coupling reactions in SPPS. Data compiled from sources. iris-biotech.depeptide.comsemanticscholar.orgijrps.com
UV-Vis Spectroscopy for Real-Time Detection of Deprotection and Coupling Byproducts
Chromatographic Methods for Product Analysis and Purification
Chromatography is the cornerstone for analyzing the final crude peptide product and for purifying it to the required specification.
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used analytical technique for assessing the purity of synthetic peptides. chempep.com The method separates the components of a mixture based on their hydrophobicity. In a typical setup, the crude peptide mixture is injected onto a C18 stationary phase, and a gradient of increasing organic solvent (commonly acetonitrile) in an aqueous mobile phase (often containing an ion-pairing agent like trifluoroacetic acid) is used for elution. scielo.org.mx
The target peptide will elute at a characteristic retention time, and the area of its peak relative to the total area of all peaks in the chromatogram provides a quantitative measure of its purity. This technique is sensitive enough to separate the desired full-length peptide from a host of impurities, such as truncated or deletion sequences, which are typically more polar and elute earlier. chempep.com
| Parameter | Typical Condition/Value | Purpose |
| Stationary Phase | C18 Silica | Provides a non-polar surface for hydrophobic interaction. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | The aqueous component of the mobile phase. TFA acts as an ion-pairing agent. |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (AcN) | The organic component (eluent) of the mobile phase. |
| Elution Mode | Gradient | Gradually increases the concentration of Mobile Phase B to elute peptides. |
| Detection | UV Absorbance at 210-220 nm | Detects the peptide bonds. |
Table 3: Typical parameters for analytical RP-HPLC of synthetic peptides.
A thorough analysis of the crude product by HPLC, especially when coupled with mass spectrometry (LC-MS), provides a detailed impurity profile. lcms.cz Identifying these impurities is crucial for optimizing the synthesis protocol and for the quality control of the final product. Common impurities in syntheses involving this compound include:
Deletion Sequences : Result from the incomplete coupling of an amino acid or incomplete deprotection of the Fmoc group, leading to a missing residue. Capping unreacted amines with acetic anhydride (B1165640) can prevent the formation of these impurities. peptide.com
Insertion Sequences : Occur when an amino acid is coupled twice. This can be caused by impurities in the Fmoc-amino acid raw materials, such as the presence of free amino acids or Fmoc-dipeptides. creative-peptides.com
Proline-Related Impurities : The unique cyclic structure of proline can lead to the formation of cis/trans isomers around the peptide bond, which may be resolved as separate peaks in HPLC. nih.govrsc.org
Incomplete Deprotection Impurities : Traces of protecting groups that were not successfully removed during the final cleavage step can result in modified peptides.
High-purity starting materials and careful monitoring of each reaction step are essential to minimize the formation of these and other related impurities.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Spectrometric Techniques for Structural Confirmation (Excluding specific data)
While chromatography assesses purity, spectrometric methods are required to confirm that the purified product has the correct chemical structure and molecular weight.
Mass Spectrometry (MS) is the primary technique for confirming the identity of a synthetic peptide. It provides a precise measurement of the molecular weight of the molecule, which can be compared to the calculated theoretical mass of the target sequence. chempep.com Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are standard.
For proline-rich peptides, tandem mass spectrometry (MS/MS) for sequencing can be challenging due to the preferential cleavage at the N-terminal side of proline residues in standard collision-induced dissociation (CID). nih.gov Alternative fragmentation methods, such as Electron Capture Dissociation (ECD), can provide more comprehensive sequence information for these specific peptides by inducing cleavage at different points along the peptide backbone. nih.gov Furthermore, Ion Mobility-Mass Spectrometry (IM-MS) is a powerful tool for studying the three-dimensional structure of ions in the gas phase and is particularly useful for separating and characterizing the conformational isomers (cis/trans) common to proline-containing peptides. nsf.govresearchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed for detailed structural elucidation, providing information about the connectivity of atoms and the three-dimensional structure of the peptide in solution.
Q & A
Q. What are the standard protocols for synthesizing Fmoc-Pro-ONp, and how do reaction conditions influence yield?
this compound is typically synthesized via the activation of Fmoc-protected proline with p-nitrophenyl chloroformate under anhydrous conditions. Key variables include solvent choice (e.g., dichloromethane vs. THF), temperature control (0–25°C), and stoichiometric ratios of reagents. Yield optimization often requires monitoring by TLC or HPLC to detect intermediates and byproducts. Purification via flash chromatography or recrystallization is critical to isolate the product in ≥95% purity .
Q. How does this compound compare to other activated esters (e.g., HOBt, HATU) in solid-phase peptide synthesis (SPPS)?
this compound acts as a pre-activated ester, eliminating the need for in situ activation. Unlike HOBt or HATU, which require coupling agents, ONp esters enable direct acylation of amines under mild conditions. However, their slower reaction kinetics may necessitate extended coupling times (2–24 hours) compared to uronium-based reagents. Comparative studies show ONp esters achieve >90% coupling efficiency for sterically hindered residues like proline .
Q. What stability challenges arise when storing this compound, and how can degradation be mitigated?
this compound is hygroscopic and prone to hydrolysis under ambient conditions. Long-term storage requires desiccants at –20°C in inert atmospheres (argon/nitrogen). Degradation products (e.g., Fmoc-Pro-OH) can be quantified via reverse-phase HPLC with UV detection at 265 nm (λmax for p-nitrophenol). Stability studies recommend lyophilization for anhydrous preservation .
Advanced Research Questions
Q. What computational methods validate the mechanistic pathways of this compound in peptide coupling reactions?
Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level model the nucleophilic attack of amine groups on the ONp ester carbonyl. Transition state analysis reveals steric effects from the Fmoc group lowering activation energy by 5–8 kcal/mol compared to unprotected proline. Solvent polarity (e.g., dichloromethane vs. DMF) further modulates reaction rates, aligning with experimental kinetic data .
Q. How can contradictory data on this compound’s coupling efficiency in proline-rich sequences be resolved?
Discrepancies often arise from variations in resin swelling, solvent accessibility, or competing side reactions (e.g., diketopiperazine formation). Systematic studies using <sup>1</sup>H NMR to monitor real-time reaction progress and MALDI-TOF MS for sequence verification are recommended. For example, coupling efficiency drops from 95% to 70% in polyproline helices due to conformational strain, necessitating microwave-assisted SPPS for improved kinetics .
Q. What analytical techniques are optimal for characterizing this compound and its byproducts?
- Purity : HPLC with C18 columns (acetonitrile/water + 0.1% TFA).
- Structural Confirmation : <sup>13</sup>C NMR (δ 170–175 ppm for carbonyls) and HRMS (theoretical [M+H]<sup>+</sup> for C21H19N2O6: 395.1245).
- Degradation Analysis : IR spectroscopy (loss of –NO2 stretch at 1520 cm<sup>−1</sup> indicates hydrolysis) .
Q. How do solvent polarity and additives influence the enantiomeric integrity of this compound during synthesis?
Polar aprotic solvents (DMF, DMSO) stabilize the transition state but may induce racemization at elevated temperatures. Chiral additives like Hünig’s base (DIPEA) reduce epimerization by deprotonating the α-carbon less aggressively. Racemization rates (<1% in DCM vs. 3–5% in DMF) correlate with solvent dielectric constants, as shown by circular dichroism (CD) spectroscopy .
Methodological Recommendations
- Experimental Design : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame hypotheses, e.g., "Does microwave irradiation reduce racemization in this compound-mediated couplings?" .
- Data Contradictions : Apply triangulation via NMR, MS, and HPLC to resolve conflicting results .
- Literature Review : Prioritize peer-reviewed journals (e.g., Beilstein Journal of Organic Chemistry) over commercial databases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
